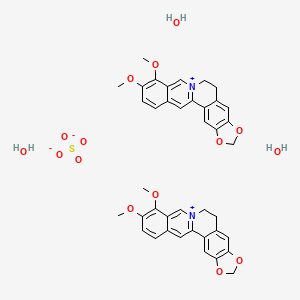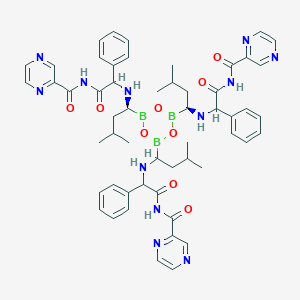
Unii-qkh7mle47U
Descripción general
Descripción
Unii-qkh7mle47U is a powerful laboratory tool that has been used in scientific research applications for decades. This versatile tool is used to study the biochemical and physiological effects of various substances on living organisms. Unii-qkh7mle47U is also used to measure the effects of drugs and other chemicals on cells and tissues in the laboratory.
Aplicaciones Científicas De Investigación
Unii-qkh7mle47U has been used in a variety of scientific research applications. It has been used to study the effects of drugs and other substances on cells and tissues in the laboratory. It has also been used to measure the biochemical and physiological effects of various substances on living organisms. In addition, Unii-qkh7mle47U can be used to study the effects of drugs on the brain and nervous system, as well as to study the effects of drugs on the cardiovascular system.
Mecanismo De Acción
Unii-qkh7mle47U works by blocking the action of certain enzymes in the body. The compound binds to the enzyme, preventing it from functioning normally. This prevents the enzyme from performing its normal role in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Unii-qkh7mle47U has a variety of biochemical and physiological effects. It can alter the activity of certain enzymes, resulting in changes in the levels of various hormones and neurotransmitters. It can also alter the activity of certain proteins, resulting in changes in the levels of various proteins and other molecules in the body. In addition, Unii-qkh7mle47U can affect the activity of certain receptors, resulting in changes in the activity of certain cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Unii-qkh7mle47U is a versatile tool that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and use in experiments. In addition, Unii-qkh7mle47U has the advantage of being relatively inexpensive compared to other laboratory tools. However, there are some limitations to using Unii-qkh7mle47U in laboratory experiments. For example, Unii-qkh7mle47U can only be used in experiments that involve living organisms, as the compound is not stable in other environments.
Direcciones Futuras
There are a number of potential future directions for Unii-qkh7mle47U. One potential direction is the development of new synthetic compounds that are more stable and have more diverse effects than Unii-qkh7mle47U. Another potential direction is the development of new methods for using Unii-qkh7mle47U in laboratory experiments. Finally, Unii-qkh7mle47U could be used to study the effects of drugs on the brain and nervous system, as well as to study the effects of drugs on the cardiovascular system.
Métodos De Síntesis
Unii-qkh7mle47U is a synthetic compound created by combining a number of different chemicals. The main components of Unii-qkh7mle47U are a combination of two organic acids, two fatty acids, and a quaternary ammonium salt. The combination of these components results in a compound with a variety of useful properties.
Propiedades
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDLIBRKRCTPR-DKBZHAOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-qkh7mle47U | |
CAS RN |
220127-30-0 | |
| Record name | Everolimus acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















